molecular formula C18H39NO B14719429 N,N-Diethyltetradecan-1-amine N-oxide CAS No. 13045-12-0

N,N-Diethyltetradecan-1-amine N-oxide

Cat. No.: B14719429
CAS No.: 13045-12-0
M. Wt: 285.5 g/mol
InChI Key: FQLPOSCSKORVRF-UHFFFAOYSA-N
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Description

N,N-Diethyltetradecan-1-amine N-oxide is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to stabilize foams and act as an emulsifier. This compound is part of the amine oxide family, which is characterized by the presence of an oxygen atom bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyltetradecan-1-amine N-oxide can be synthesized through the oxidation of N,N-diethyltetradecan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or other peroxy acids as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as rhenium-based catalysts, can enhance the yield and selectivity of the oxidation reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyltetradecan-1-amine N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peroxy acids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N,N-Diethyltetradecan-1-amine N-oxide is widely used in scientific research due to its surfactant properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-Diethyltetradecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to cell lysis. It also forms micelles that can solubilize hydrophobic molecules, enhancing their bioavailability. The nitrogen-oxygen bond in the compound plays a crucial role in its surfactant properties, allowing it to stabilize emulsions and foams .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyltetradecan-1-amine N-oxide
  • N,N-Diethyldodecan-1-amine N-oxide
  • N,N-Diethylhexadecan-1-amine N-oxide

Uniqueness

N,N-Diethyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length, which provides optimal surfactant properties. Compared to shorter or longer chain analogs, it offers a balance between hydrophobic and hydrophilic interactions, making it highly effective in various applications .

Properties

CAS No.

13045-12-0

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

N,N-diethyltetradecan-1-amine oxide

InChI

InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20,5-2)6-3/h4-18H2,1-3H3

InChI Key

FQLPOSCSKORVRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](CC)(CC)[O-]

Origin of Product

United States

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